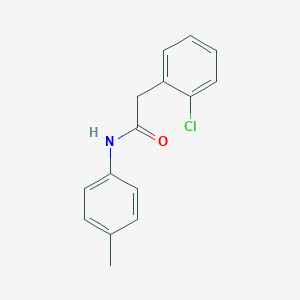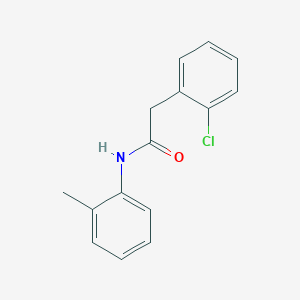
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase that plays a crucial role in various cellular processes.
Wirkmechanismus
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide acts as a potent inhibitor of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide, a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide leads to the activation of the Wnt/β-catenin signaling pathway, which plays a critical role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a crucial role in the survival and growth of neurons. Additionally, it has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a critical role in the pathogenesis of various diseases, including Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a potent inhibitor of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide and has been shown to have neuroprotective effects. Additionally, it has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease and cancer. However, there are also limitations to its use in lab experiments. It has been shown to have cytotoxic effects at high concentrations, and its long-term effects are not well understood.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it could be studied for its potential use in the treatment of various cancers. Further studies are needed to determine the long-term effects of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide and its potential side effects. Finally, its potential use in combination therapy with other drugs could also be investigated.
Synthesemethoden
The synthesis of N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves several steps. The first step involves the reaction of 4-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,3-benzodioxole-5-amine to form the desired product. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia. Additionally, it has been studied for its potential use in the treatment of various cancers, including breast cancer, lung cancer, and pancreatic cancer.
Eigenschaften
Produktname |
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
N-(4-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H12N2O3/c1-9-4-5-15-13(6-9)16-14(17)10-2-3-11-12(7-10)19-8-18-11/h2-7H,8H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
ITNORDBLOBPAOO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Löslichkeit |
38.4 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















